FA-OSu

Description

FA-OSu (CAS No. 405-05-0) is a fluorinated aromatic compound with the molecular formula C₇H₅FO₂ and a molecular weight of 140.11 g/mol . Key properties include:

- Log Po/w (octanol-water partition coefficient): Values range from 1.23 (iLOGP) to 1.92 (SILICOS-IT), indicating moderate hydrophobicity.

- Solubility: 1.21 mg/mL in aqueous solutions, classified as "soluble" .

- Synthetic accessibility score: 1.0, reflecting straightforward synthesis via bromide reaction in acetic acid (45°C, 26 hours, 48% yield) .

this compound lacks PAINS or Brenk structural alerts, making it suitable for biological applications without interference risks .

Properties

IUPAC Name |

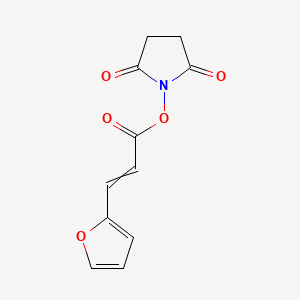

(2,5-dioxopyrrolidin-1-yl) 3-(furan-2-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO5/c13-9-4-5-10(14)12(9)17-11(15)6-3-8-2-1-7-16-8/h1-3,6-7H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPLWNSNBYXAOHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C=CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

FA-OSu is typically synthesized through the reaction of fluorenylmethoxycarbonyl chloride with N-hydroxysuccinimide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods often involve large-scale batch reactions with stringent control over reaction conditions to maintain consistency and quality.

Chemical Reactions Analysis

FA-OSu undergoes several types of chemical reactions, including:

Substitution Reactions: It reacts with primary and secondary amines to form stable amide bonds, which is the basis for its use in peptide synthesis.

Hydrolysis: In the presence of water, this compound can hydrolyze to form fluorenylmethoxycarbonyl acid and N-hydroxysuccinimide.

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine group.

Common reagents used in these reactions include bases like triethylamine and piperidine, and solvents such as dichloromethane and dimethylformamide. The major products formed from these reactions are Fmoc-protected amines and the corresponding deprotected amines.

Scientific Research Applications

FA-OSu has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

Biology: this compound is employed in the modification of proteins and peptides for various biological studies.

Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

Industry: this compound is utilized in the production of various biochemical reagents and diagnostic tools.

Mechanism of Action

The mechanism of action of FA-OSu involves the formation of a stable amide bond between the Fmoc group and the target amine. This reaction is facilitated by the presence of N-hydroxysuccinimide, which acts as a leaving group, making the reaction highly efficient. The Fmoc group provides steric protection to the amine, preventing unwanted side reactions during subsequent synthetic steps. The deprotection of the Fmoc group is achieved through the use of a base, which cleaves the amide bond and releases the free amine.

Comparison with Similar Compounds

Key Observations :

- Compound A’s additional fluorine atom increases hydrophobicity (higher Log Po/w) but reduces solubility.

Functional Comparison with Perfluoro Allyl Fluorosulfate (FAFS)

FAFS (Perfluoro Allyl Fluorosulfate) shares functional similarities with this compound as a fluorinated building block. Key differences:

Reactivity in Nucleophilic Substitutions (Table 5, ):

| Nucleophile (ROH) | pKa | FAFS Substitution (%) | This compound Reactivity* |

|---|---|---|---|

| C₆H₅OH | 9.9 | 14% | Low |

| CF₃CH₂OH | 12.4 | 15% | Moderate |

| CH₃OH | 16 | 0% | High |

*Inferred from this compound’s synthesis conditions (acidic media, bromide nucleophile).

- Regioselectivity : FAFS shows preference for nucleophiles with intermediate pKa (e.g., CF₃CH₂OH), while this compound’s reactivity is optimized in stronger acidic conditions.

- Applications : FAFS is used in radical and ionic reactions to generate fluoroallylic compounds , whereas this compound’s aromatic fluorination suggests utility in pharmaceuticals or agrochemicals.

Environmental and Toxicological Profiles

- PFOS Alternatives: this compound’s fluorinated structure raises concerns about environmental persistence, similar to PFOS-related chemicals. However, its high GI absorption and BBB permeability distinguish it from non-bioaccumulative alternatives .

- Data Gaps: Limited public data on this compound’s ecotoxicity and long-term stability necessitate further peer-reviewed studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.